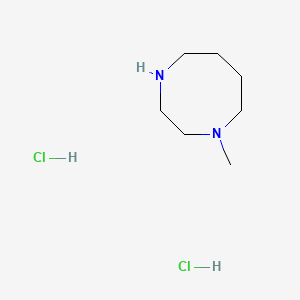![molecular formula C11H21F3NO5P B13474361 Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid](/img/structure/B13474361.png)
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate; trifluoroacetic acid is a compound that combines the structural features of azetidines and phosphonates. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Phosphonates, on the other hand, are organophosphorus compounds widely used in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(azetidin-2-yl)ethyl]phosphonate typically involves the [2+2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields. The phosphonate group can be introduced through a palladium-catalyzed cross-coupling reaction with H-phosphonate diesters and aryl or vinyl halides under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of microwave irradiation and palladium catalysts can be adapted for large-scale production, ensuring high yields and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amines.
Substitution: Substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl [2-(azetidin-2-yl)ethyl]phosphonate involves its interaction with molecular targets through its azetidine and phosphonate moieties. The azetidine ring, due to its ring strain, can undergo ring-opening reactions, making it a reactive intermediate in various pathways . The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other biological molecules involved in phosphorylation processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidin-2-ones, which are used in medicinal chemistry.
Phosphonate derivatives: Compounds like diethyl phosphonate and dimethyl phosphonate, which are widely used in organic synthesis.
Uniqueness
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate is unique due to the combination of the azetidine and phosphonate moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C11H21F3NO5P |
|---|---|
Molekulargewicht |
335.26 g/mol |
IUPAC-Name |
2-(2-diethoxyphosphorylethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H20NO3P.C2HF3O2/c1-3-12-14(11,13-4-2)8-6-9-5-7-10-9;3-2(4,5)1(6)7/h9-10H,3-8H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
ZZVILBXQIDNLNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCC1CCN1)OCC.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-isobutyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13474290.png)

![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)

![4-Amino-2lambda6-thiabicyclo[2.1.1]hexane-2,2-dione hydrochloride](/img/structure/B13474333.png)





amine hydrochloride](/img/structure/B13474351.png)

